molecular formula C7H5FINO2 B11842648 2-Amino-6-fluoro-3-iodobenzoic acid

2-Amino-6-fluoro-3-iodobenzoic acid

Cat. No.: B11842648
M. Wt: 281.02 g/mol
InChI Key: IXOPOEYUAMHNFW-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-fluoro-3-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several steps:

    Protection of the carboxyl group: This step is essential to prevent unwanted reactions at the carboxyl group during subsequent steps.

    Introduction of iodine ions via diazotization: This involves converting the amino group to a diazonium salt, which then reacts with iodide ions to introduce the iodine atom.

    Iodosubstitution and deprotection: The final step involves removing the protecting group to yield the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution reactions: Products depend on the substituent introduced.

    Oxidation: Products include iodobenzoic acids with different oxidation states.

    Coupling reactions: Products are typically biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

2-amino-6-fluoro-3-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

IXOPOEYUAMHNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)N)I

Origin of Product

United States

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